molecular formula C15H15F3N2O2 B12982590 Benzyl 4-cyano-2-(trifluoromethyl)piperidine-1-carboxylate

Benzyl 4-cyano-2-(trifluoromethyl)piperidine-1-carboxylate

Cat. No.: B12982590
M. Wt: 312.29 g/mol
InChI Key: BWFGULIBAJQCBN-UHFFFAOYSA-N
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Description

Benzyl 4-cyano-2-(trifluoromethyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a benzyl group, a cyano group, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-cyano-2-(trifluoromethyl)piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of benzylamine with 4-cyano-2-(trifluoromethyl)piperidine-1-carboxylic acid under appropriate conditions to form the desired ester. The reaction conditions often include the use of a dehydrating agent and a catalyst to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-cyano-2-(trifluoromethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: Nucleophilic substitution reactions can replace the benzyl group or other substituents with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Benzyl 4-cyano-2-(trifluoromethyl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor in biochemical assays.

    Industry: The compound can be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which Benzyl 4-cyano-2-(trifluoromethyl)piperidine-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    Benzyl 4-cyano-2-(trifluoromethyl)piperidine-1-carboxylate: shares similarities with other piperidine derivatives, such as:

Uniqueness

The unique combination of a benzyl group, a cyano group, and a trifluoromethyl group in this compound imparts distinct chemical and physical properties. These include enhanced stability, lipophilicity, and potential biological activity, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C15H15F3N2O2

Molecular Weight

312.29 g/mol

IUPAC Name

benzyl 4-cyano-2-(trifluoromethyl)piperidine-1-carboxylate

InChI

InChI=1S/C15H15F3N2O2/c16-15(17,18)13-8-12(9-19)6-7-20(13)14(21)22-10-11-4-2-1-3-5-11/h1-5,12-13H,6-8,10H2

InChI Key

BWFGULIBAJQCBN-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(CC1C#N)C(F)(F)F)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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